molecular formula C23H18ClFN2O B2482549 1-(4-chlorobenzyl)-3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazole CAS No. 477713-50-1

1-(4-chlorobenzyl)-3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazole

Cat. No.: B2482549
CAS No.: 477713-50-1
M. Wt: 392.86
InChI Key: APZWTLFYCOQZRZ-UHFFFAOYSA-N
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Description

1-(4-chlorobenzyl)-3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with a 4-chlorobenzyl group and a 2-[(4-fluorobenzyl)oxy]phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobenzyl)-3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.

    Substitution reactions: The pyrazole ring is then subjected to substitution reactions to introduce the 4-chlorobenzyl and 2-[(4-fluorobenzyl)oxy]phenyl groups. This can be done using appropriate benzyl halides in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorobenzyl)-3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Benzyl halides in the presence of a base such as potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-chlorobenzyl)-3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorobenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid
  • 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid
  • 1-(4-chlorobenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid
  • 1-(4-fluorobenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid

Uniqueness

1-(4-chlorobenzyl)-3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazole is unique due to the presence of both 4-chlorobenzyl and 2-[(4-fluorobenzyl)oxy]phenyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[2-[(4-fluorophenyl)methoxy]phenyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClFN2O/c24-19-9-5-17(6-10-19)15-27-14-13-22(26-27)21-3-1-2-4-23(21)28-16-18-7-11-20(25)12-8-18/h1-14H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APZWTLFYCOQZRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN(C=C2)CC3=CC=C(C=C3)Cl)OCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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